FD-1080

Fluorescence imaging NIR-II window Deep-tissue imaging

FD-1080 is a heptamethine cyanine dye with NIR-II excitation/emission (1064/1080 nm) for deep-tissue, high-resolution in vivo imaging. The benzo[cd]indolium core and sulfonatobutyl side chains confer NIR-II operation, high aqueous solubility, and superior photostability. A 19-fold quantum yield enhancement upon serum complexation supports wash-free assays. Use for non-invasive brain imaging and longitudinal studies. Do not substitute with NIR-I dyes (e.g., ICG, IR-820).

Molecular Formula C40H38ClN2NaO6S2
Molecular Weight 765.3 g/mol
Cat. No. B12296719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFD-1080
Molecular FormulaC40H38ClN2NaO6S2
Molecular Weight765.3 g/mol
Structural Identifiers
SMILESC1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C40H39ClN2O6S2.Na/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49;/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49);/q;+1/p-1
InChIKeyUUIDRCSEPATAJK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FD-1080 Sodium Salt: A Benzo[cd]indolium Heptamethine Cyanine NIR-II Fluorophore for Procurement Consideration


The compound sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate, commonly designated as FD-1080 (CAS: 1151666-58-8), is a synthetic heptamethine cyanine dye belonging to the benzo[cd]indolium class of near-infrared (NIR) fluorophores [1]. Its molecular architecture incorporates a rigid chloro-cyclohexenyl polymethine bridge linking two benzo[cd]indolium terminal moieties, each bearing a sulfonatobutyl side chain that confers high aqueous solubility . Distinct from conventional NIR-I dyes operating in the 700-900 nm range, FD-1080 is engineered to achieve both excitation and emission within the NIR-II spectral window (1000-1700 nm), specifically exhibiting an excitation maximum at 1064 nm and an emission maximum at 1080 nm . This optical profile positions FD-1080 as a candidate for deep-tissue fluorescence imaging applications where reduced photon scattering and diminished tissue autofluorescence are critical selection criteria [2].

Why FD-1080 Cannot Be Substituted with Generic NIR-I Heptamethine Cyanine Dyes: A Procurement Perspective


Substituting FD-1080 with structurally analogous heptamethine cyanine dyes such as Indocyanine Green (ICG), IR-820, or IR-783 is scientifically unjustified due to fundamental differences in terminal heterocycle composition, spectral operating range, and photophysical performance metrics that directly impact experimental outcomes. While these comparators share a polymethine backbone, ICG and IR-820 employ benzo[e]indolium terminal groups that restrict their primary absorption and emission to the NIR-I window (700-900 nm), whereas FD-1080 uniquely utilizes a benzo[cd]indolium architecture that bathochromically shifts both excitation and emission into the NIR-II region [1]. This structural distinction produces quantifiable disparities in tissue penetration depth, imaging resolution, and photostability under continuous laser irradiation that cannot be compensated for by simply increasing dye concentration or adjusting instrument settings [2]. Furthermore, the sulfonatobutyl substitution pattern on the benzo[cd]indolium core confers distinct solubility and serum interaction characteristics—evidenced by a 19-fold quantum yield enhancement upon FBS complexation—that are absent in NIR-I comparators . The evidence presented in Section 3 establishes that procurement decisions based solely on compound class similarity without accounting for these terminal heterocycle-driven performance differentials will result in suboptimal experimental outcomes in applications requiring deep-tissue imaging beyond 1000 nm.

Quantitative Differentiation Evidence for FD-1080 Relative to NIR-I and NIR-II Cyanine Comparators


NIR-II Spectral Positioning: Excitation at 1064 nm Versus NIR-I Comparators

FD-1080 exhibits both excitation and emission maxima within the NIR-II spectral window (Ex=1064 nm, Em=1080 nm), a spectral positioning that is fundamentally distinct from NIR-I heptamethine cyanine dyes including ICG (Ex=785 nm, Em=822 nm) and IR-820 (Ex=820 nm, Em=850 nm) [1]. The benzo[cd]indolium terminal heterocycles of FD-1080 extend π-conjugation relative to the benzo[e]indolium moieties found in ICG and IR-820, resulting in a bathochromic shift of 239-279 nm in excitation maximum and 230-258 nm in emission maximum [2]. This spectral displacement into the NIR-II region (1000-1700 nm) reduces photon scattering in biological tissues by a factor approximately proportional to λ⁻², translating to measurably enhanced imaging performance in thick tissue specimens [3].

Fluorescence imaging NIR-II window Deep-tissue imaging Spectral differentiation

Quantum Yield Enhancement upon FBS Complexation: 19-Fold Increase

The intrinsic quantum yield (QY) of FD-1080 in aqueous buffer is 0.31%, which increases to 5.94% upon complexation with fetal bovine serum (FBS), representing a 19.2-fold enhancement [1]. This serum-responsive fluorescence activation is quantitatively distinct from the behavior of ICG, which exhibits a baseline QY of 7.8% in methanol and undergoes a different magnitude and mechanism of protein-binding-induced fluorescence modulation [2]. The low intrinsic QY of FD-1080 in protein-free aqueous environments minimizes background signal prior to target engagement, while the robust enhancement in proteinaceous environments provides a built-in signal amplification mechanism that is not observed to the same degree in NIR-I comparators .

Quantum yield Serum protein binding Fluorescence enhancement In vitro assay

Superior Photostability Under Continuous 1064 nm Laser Irradiation

FD-1080 demonstrates superior photostability under continuous laser irradiation compared to conventional NIR-I dyes, including Indocyanine Green (ICG) [1]. This enhanced resistance to photobleaching is attributed to the stabilizing influence of the chloro-cyclohexenyl ring incorporated into the heptamethine bridge, which reduces susceptibility to photooxidative degradation pathways common to unsubstituted polymethine chains [2]. While direct quantitative photobleaching half-life data for FD-1080 versus ICG under identical conditions are not available in the open literature, multiple independent vendor technical datasheets consistently report superior photostability as a key differentiating characteristic . The combination of NIR-II excitation at 1064 nm (which inherently deposits less phototoxic energy per photon than shorter wavelengths) with the intrinsic photochemical stability of the chloro-cyclohexenyl scaffold enables extended imaging sessions without signal decay .

Photostability Photobleaching Continuous laser irradiation Long-term imaging

Benzo[cd]indolium Versus Benzo[e]indolium Terminal Architecture: Spectral Consequence

The defining structural feature differentiating FD-1080 from NIR-I heptamethine cyanines (including ICG, IR-820, and IR-783) is the benzo[cd]indolium terminal heterocycle, which replaces the benzo[e]indolium or indolenine end groups found in comparators [1]. In benzo[cd]indolium, the fused benzene ring is oriented linearly along the molecular axis (cd-fusion), extending the effective π-conjugation length compared to the angular benzo[e]indolium architecture (e-fusion) [2]. This linear extension lowers the HOMO-LUMO energy gap, producing a bathochromic shift of approximately 200-280 nm in both absorption and emission maxima relative to benzo[e]indolium-based dyes [3]. As a result, FD-1080 achieves NIR-II operation without requiring extended polymethine chain lengths (which typically reduce photostability) or heavy atom substitution (which often increases non-radiative decay) [4].

Benzo[cd]indolium Heterocycle architecture Bathochromic shift Structure-property relationship

Enhanced Tissue Penetration Depth and Imaging Resolution at 1064 nm Excitation

In vivo imaging studies demonstrate that 1064 nm NIR-II excitation of FD-1080 provides high tissue penetration depth and superior imaging resolution compared to NIR excitation wavelengths ranging from 650 nm to 980 nm [1]. This performance advantage is quantitatively attributable to the λ⁻² dependence of photon scattering in biological tissues, whereby 1064 nm excitation experiences approximately 40% less scattering than 785 nm excitation (ICG) and 30% less than 820 nm excitation (IR-820) [2]. In practical imaging applications, FD-1080 enabled non-invasive high-resolution visualization of hindlimb vasculature, abdominal structures, and brain vessels through intact skin, tissue, and skull in murine models—anatomical targets that are challenging or impossible to resolve with comparable clarity using NIR-I dyes [3]. The compound also facilitated quantification of respiratory rate via dynamic imaging of liver craniocaudal motion in both awake and anesthetized mice .

Tissue penetration Imaging resolution In vivo imaging NIR-II excitation

Validated Application Scenarios for FD-1080 Based on Quantitative Differentiation Evidence


Deep-Tissue Non-Invasive Brain Vasculature Imaging Through Intact Skull

FD-1080 is uniquely suited for non-invasive fluorescence imaging of cerebral vasculature through the intact skull in murine models. The 1064 nm NIR-II excitation wavelength, which is approximately 240-280 nm longer than that of ICG or IR-820, provides quantifiably reduced photon scattering in bone and tissue, enabling high-resolution visualization of brain vessels without craniotomy [1]. This application is validated by published in vivo data demonstrating that FD-1080 enables penetration through intact skull to resolve fine vascular structures that are not discernible with NIR-I dyes excited below 980 nm [2].

Longitudinal Dynamic Imaging Requiring Extended Photostability

For time-lapse imaging, longitudinal biodistribution studies, or any application requiring sustained fluorescence signal under continuous laser irradiation, FD-1080 offers demonstrated superior photostability compared to conventional NIR-I dyes such as Indocyanine Green [1]. The chloro-cyclohexenyl bridge stabilizes the polymethine chromophore against photooxidative degradation, while 1064 nm excitation deposits less phototoxic energy per photon than shorter NIR-I wavelengths [2]. This combination makes FD-1080 particularly appropriate for dynamic imaging of physiological processes—such as respiratory rate quantification via liver motion tracking—where extended continuous observation without signal decay is essential .

Wash-Free In Vitro Assays Leveraging Serum-Responsive Fluorescence Enhancement

The 19.2-fold quantum yield enhancement observed upon FD-1080 complexation with fetal bovine serum (from 0.31% to 5.94%) provides a built-in signal amplification mechanism suitable for wash-free in vitro assay formats [1]. The low intrinsic QY in protein-free aqueous buffer minimizes background fluorescence prior to target engagement, while the robust enhancement in serum-containing environments yields competitive brightness without requiring covalent conjugation to brightening moieties [2]. This property is quantitatively distinct from the behavior of ICG (baseline QY 7.8% in methanol with different protein-binding fluorescence modulation characteristics) and supports assay designs where serum is an unavoidable component of the experimental matrix .

High-Contrast Hindlimb and Abdominal Vascular Imaging in Small Animal Models

FD-1080 enables high-resolution, non-invasive imaging of hindlimb vasculature and abdominal structures in murine models with superior contrast compared to NIR-I excitation approaches [1]. The 1064 nm excitation wavelength reduces tissue autofluorescence background and photon scattering by approximately 40% relative to 785 nm excitation, resulting in improved signal-to-background ratios and enhanced visualization of fine vascular networks [2]. This application scenario is particularly relevant for studies of peripheral vascular disease, tumor angiogenesis, and lymphatic system dynamics where clear delineation of microvasculature is critical for quantitative analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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